![molecular formula C23H22FN5O2 B2356197 3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848278-74-0](/img/structure/B2356197.png)
3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with the molecular formula C21H22FN3 . It is a derivative of pyrazolo, a five-membered heterocycle that is particularly useful in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives, which this compound is a part of, have been synthesized using a variety of methods .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo nucleus, which is a five-membered heterocycle . The compound also contains a fluorophenyl group and a methylphenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Characterization
The compound falls under the category of purinediones, which are known for their significant bioactivity due to their structural similarity to pteridine and purines. These molecules have been a subject of extensive study for their ionization properties, methylation reactions, and potential in forming hydrogen-bonded complexes. Notably, the purine-6,8-diones are characterized by their unique physical properties and ionization behavior. The ionization predominantly occurs at position 9, leading to the formation of monoanions. Methylation of these monoanions generally takes place at position 9 unless steric factors intervene (Rahat, Bergmann & Tamir, 1974). Similarly, compounds like 3-methyl-5,5-diphenylpyrimidine-2,4-(3H,5H)-dione have shown to transform under certain conditions to produce unusual bicyclic products, indicating the complex photochemistry and reactivity of these compounds (Shorunov et al., 2018).
Structural and Crystallographic Studies
The structural intricacies of these compounds are pivotal for understanding their potential applications. Molecules of certain derivatives, such as 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, showcase a fascinating arrangement through paired C-H...O hydrogen bonds forming dimers, and further linked into chains or sheets by pi-pi stacking interactions (Trilleras et al., 2009). Such studies are fundamental for designing molecules with desired physical and chemical properties.
Biological Activity and Applications
The derivatives of pyrimidinedione possess a wide array of biological activities, making them subjects of intense research. For instance, studies have shown that certain synthesized compounds exhibit significant activity as urease inhibitors, which could have implications in medicinal chemistry. The compounds displayed varying degrees of inhibition, with some showing activity comparable to standard inhibitors used in studies (Rauf et al., 2010). In another study, novel pyrimidine derivatives were synthesized and investigated for their potential as antioxidants. The study involved optimizing reaction conditions to produce derivatives with promising antioxidant activities (Cahyana, Liandi & Zaky, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-7-5-9-17(13-15)27-11-6-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-8-3-4-10-18(16)24/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOMOTMFFKQXIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)
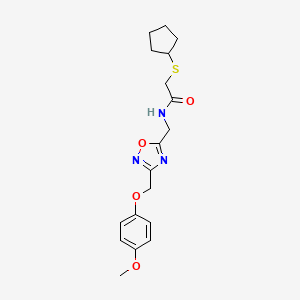
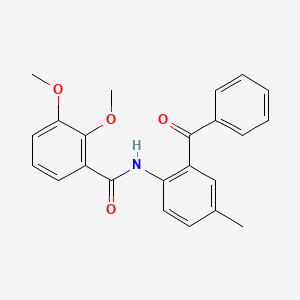
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)
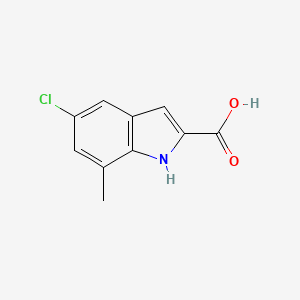
![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)
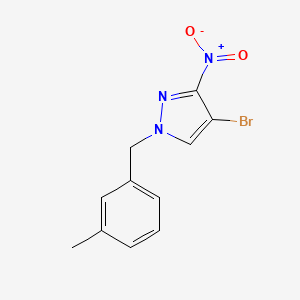
![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)
![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2356130.png)
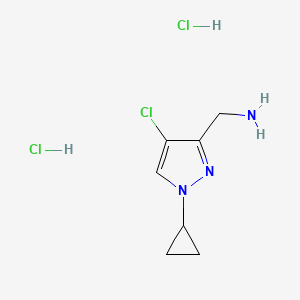
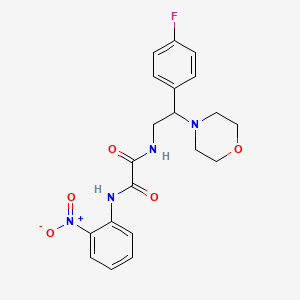
![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)